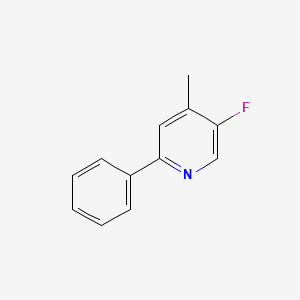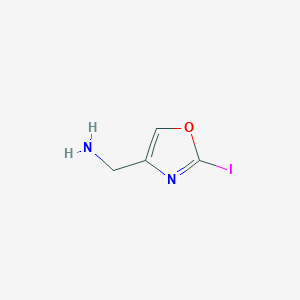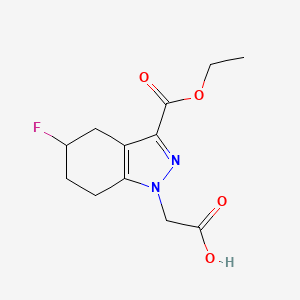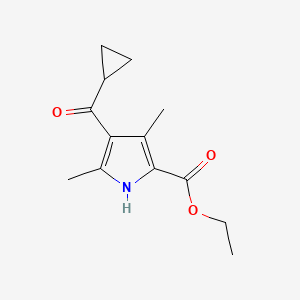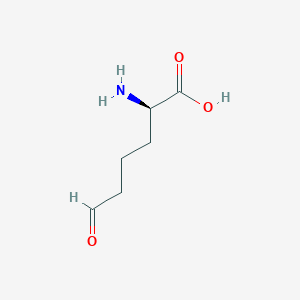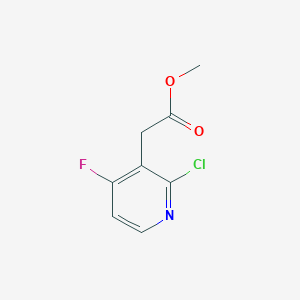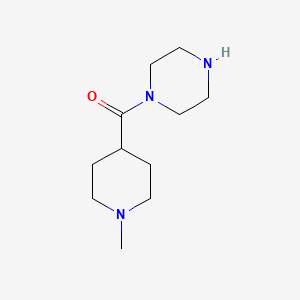
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone is a heterocyclic compound with the molecular formula C11H21N3O. It is a solid at room temperature and has a molecular weight of 211.30 g/mol . This compound is used as a building block in the synthesis of various pharmaceuticals and chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone typically involves the reaction of 1-methylpiperidine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. The compound binds to the active site of MAGL, preventing the hydrolysis of its substrates and thereby modulating the endocannabinoid system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-piperidinyl)piperazine
- 4-Methylpiperazin-1-yl)-piperidin-4-yl-methanone
- 1-Ethyl-4-piperidin-4-yl-piperazine
- **(1-(3-Aminophenyl)methyl)piperidin-4-yl)methanol
Uniqueness
(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone is unique due to its specific structural configuration, which allows it to interact with a variety of molecular targets. Its ability to act as a reversible inhibitor of MAGL distinguishes it from other similar compounds, making it a valuable tool in the study of the endocannabinoid system and the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C11H21N3O |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H21N3O/c1-13-6-2-10(3-7-13)11(15)14-8-4-12-5-9-14/h10,12H,2-9H2,1H3 |
Clé InChI |
YSQTWCORVXKJMD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


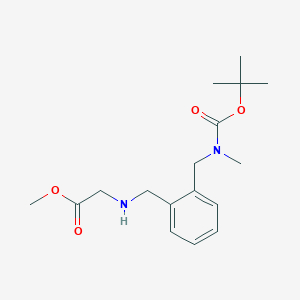
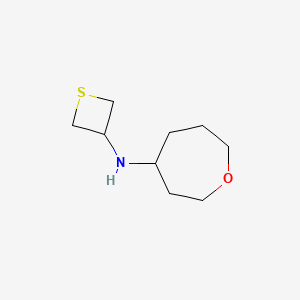

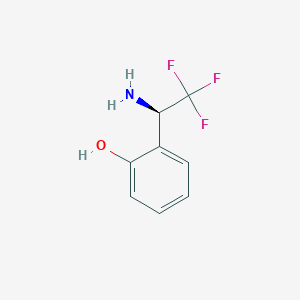

![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
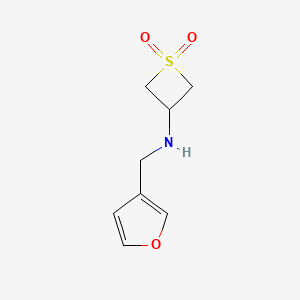
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
